
1,4-Bis(2,2,2-trifluoroethyl)benzene
Vue d'ensemble
Description
1,4-Bis(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C10H8F6 . It is related to benzene, with two trifluoroethyl groups attached to the 1 and 4 positions of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring with two trifluoroethyl groups attached at the 1 and 4 positions . The exact 3D structure may be obtained from computational chemistry simulations or X-ray crystallography .Chemical Reactions Analysis
1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence . The molecules exhibited large dihedral angles between the donor and acceptor moieties, which are close to 80° as shown by single crystal X-ray analysis and theoretical calculations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 242.16 . Other properties such as boiling point, density, and refractive index can be determined through experimental measurements .Applications De Recherche Scientifique
Synthesis and Polymer Applications
- Synthesis and Characterization of Novel Fluorine-containing Polyetherimide : Utilization of 1,4-bis(2-trifluoromethyl-4-aminophenoxy)benzene derivatives for synthesizing novel fluorine-containing polyetherimides, with characterization via FTIR and DSC technologies (Yu Xin-hai, 2010).
- Synthesis of Fluorine-Containing Polyethers : Creation of highly fluorinated monomers such as 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene for producing soluble, hydrophobic, low dielectric polyethers (J. W. Fitch et al., 2003).
Coordination Polymers and Crystal Structures
- Two Novel 2D Cadmium(II) MOFs : Development of 2D Cd(II) coordination polymers using 1,4-bis((pyridinium-4-carboxylic acid)methyl)benzene dibromide and related ligands, focusing on their thermal stability and fluorescent properties (Xiaoju Li et al., 2012).
- Synthesis and Optical Properties of Fluorinated Compounds : Exploration of selectively fluorinated rigid rods like 1,4-bis(4'-pyridylethynyl)benzenes for their UV-Vis absorption, fluorescence spectra, and crystal structures (T. M. Fasina et al., 2004).
Electropolymerization and Luminescence Studies
- Electropolymerization of 1,4‐bis(Pyrrol‐2‐yl)benzene : Investigation into electropolymerization in the presence of sodium tetraphenylborate, leading to a conducting polymer with high electroactivity and low oxidation potential (F. Larmat et al., 1996).
- Luminescence and Electrochemistry of Benzene-Centered Bis- and Tris-1,3,2-Diazaboroles : Focus on the luminescence and electrochemistry of benzene- and biphenyl-centered diazaboroles, contributing to our understanding of electronic communication between boron heterocycles and luminescence properties (L. Weber et al., 2006).
Chemical Reactivity and Synthesis
- Lithiation and Silylation Reactions : Study of lithiation and silylation reactions of 1,4-bis(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)benzene, focusing on the formation of tri- and tetralithio derivatives and their reactivity with chlorosilanes (J. W. Fitch et al., 1996).
Optoelectronics and Liquid Crystals
- Synthesis for Blue Phase Liquid Crystal Composition : Synthesizing derivatives of 1,4-bis(phenylethynyl)benzene for application in liquid crystal mixtures, leading to blue phase liquid crystals with specific temperature ranges and properties (Ning-Yan Li et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
1,4-bis(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6/c11-9(12,13)5-7-1-2-8(4-3-7)6-10(14,15)16/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYBAEIKSZUHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



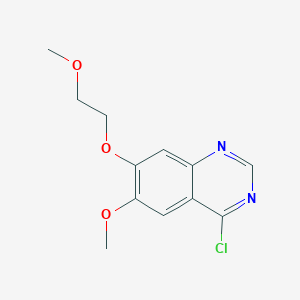
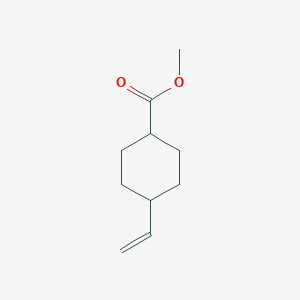

![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B3113640.png)


![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3113674.png)
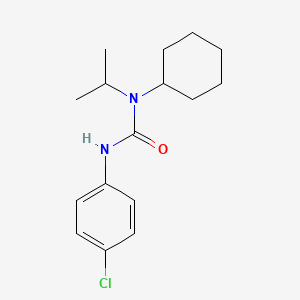
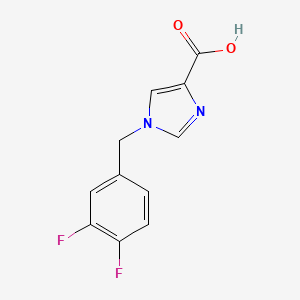
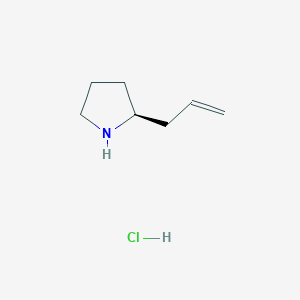
![Spiro[2.4]heptan-5-ol](/img/structure/B3113697.png)

![1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3113706.png)
